molecular formula C15H17N3O4 B8091163 3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B8091163
M. Wt: 303.31 g/mol
InChI Key: MWDIVZZZAPFGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that features a morpholine ring, a nitrophenyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl derivative with a morpholine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
  • 3-morpholino-1-(2-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Uniqueness

3-morpholino-1-(3-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

5-morpholin-4-yl-1-(3-nitrophenyl)-2,3-dihydropyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(16-7-9-22-10-8-16)5-2-6-17(15)12-3-1-4-13(11-12)18(20)21/h1,3-5,11H,2,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDIVZZZAPFGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.